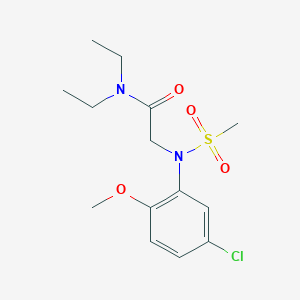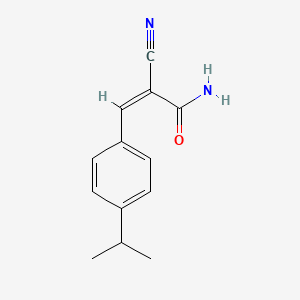![molecular formula C21H25N3O3 B5541838 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)
4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine often involves multi-step reactions with a focus on achieving specific substitutions on the pyrimidine ring. For example, Grivsky et al. (1980) describe a synthesis route for a similar compound, highlighting the use of key intermediates and specific reactants to achieve the desired molecular structure (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Molecular Structure Analysis
X-ray crystallography is a common method used to determine the molecular structure of such compounds. Moser, Bertolasi, and Vaughan (2005) utilized single crystal X-ray diffraction analysis to determine the crystal structure of a compound similar to the target molecule, providing insights into its molecular conformation and intermolecular interactions (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions involving such compounds are diverse, depending on the functional groups present in the molecule. The study by Madadi et al. (2014) on the synthesis of related pyrimidine analogs highlights the reactivity of different substituents and their impact on the overall chemical properties of the molecule (Madadi, Penthala, Janganati, & Crooks, 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Gurskaya, Zavodnik, and Shutalev (2003) investigated the crystal structures of similar compounds, providing valuable information on their physical characteristics (Gurskaya, Zavodnik, & Shutalev, 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group interactions, are key to understanding the potential applications of these compounds. For instance, the study by Rajanarendar et al. (2010) on similar compounds examines their reactivity and potential biological activity, shedding light on the chemical nature of these molecules (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).
Applications De Recherche Scientifique
Pyrimidine Derivatives in Drug Delivery
Pyrimidine derivatives, owing to their structural versatility and bioactive properties, have shown promise in drug delivery applications. For instance, xylan esters synthesized from birch xylan, when modified to include pyrimidine-related moieties, demonstrate potential for forming nanoparticles suitable for drug delivery purposes. These nanoparticles, characterized by their spherical shape and size uniformity, could be leveraged for targeted drug delivery, particularly in treating diseases where precision in drug localization is crucial (Petzold-Welcke et al., 2014).
Pyrimidine Scaffolds in Antineoplastic Agents
The development of antineoplastic agents has also benefited from the exploration of pyrimidine scaffolds. Research focusing on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, a novel series incorporating pyrimidine derivatives, indicates these compounds exhibit significant cytotoxic properties against cancer cells. Their potential for greater tumor-selective toxicity, alongside modulatory effects on multi-drug resistance, positions them as promising candidates in cancer therapy, underscoring the therapeutic value of pyrimidine derivatives in designing new antineoplastic drugs (Hossain et al., 2020).
Pyrimidine-Based Catalysts in Synthetic Chemistry
In synthetic chemistry, pyrimidine-based compounds play a pivotal role as catalysts, facilitating the synthesis of complex molecules. The use of hybrid catalysts, including those derived from pyrimidine, for synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones) highlights the importance of pyrimidine derivatives in chemical synthesis. These catalysts not only enhance the efficiency of synthetic processes but also open up new pathways for creating molecules with potential medicinal and pharmaceutical applications (Parmar et al., 2023).
Propriétés
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-(2,6-dimethylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14-9-17(23-15(2)22-14)20(25)24-8-4-7-21(3,12-24)11-16-5-6-18-19(10-16)27-13-26-18/h5-6,9-10H,4,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBJSEMOWOBLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)N2CCCC(C2)(C)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)


![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)


![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)
![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)
![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)